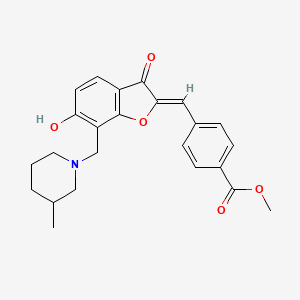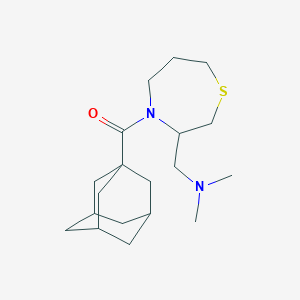![molecular formula C13H15N3O2S B2361161 1-(4-メトキシ-3-{[(4-メチル-4H-1,2,4-トリアゾール-3-イル)スルファニル]メチル}フェニル)エタン-1-オン CAS No. 730997-92-9](/img/structure/B2361161.png)
1-(4-メトキシ-3-{[(4-メチル-4H-1,2,4-トリアゾール-3-イル)スルファニル]メチル}フェニル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
The exact mass of the compound 1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
1,2,4-トリアゾール誘導体: は、抗がん剤としての可能性について広く研究されてきました . これらの化合物の構造的特徴により、標的分子に結合することが可能になり、新しいがん治療の開発に不可欠です. MCF-7、HeLa、A549などのさまざまなヒト癌細胞株に対して、有望な細胞毒性活性を示しています . 分子ドッキング研究は、これらの化合物のメカニズムと結合モードをさらに理解するのに役立ち、より高い効力と選択性を備えた薬剤を設計するために不可欠です .
酵素阻害
これらのトリアゾール誘導体は、酵素阻害能力も示しています . これは、過剰に活性化した酵素が役割を果たす疾患の治療において重要です. これらの化合物は、特定の酵素を阻害することにより、そうでなければ健康に有害な生物学的経路を調節できます.
抗菌活性
1,2,4-トリアゾール誘導体の抗菌特性は、新しい抗生物質の開発において価値があります . 抗生物質耐性の増加に伴い、耐性菌株と闘うことができる新規化合物の合成が非常に重要です.
農業化学
農業では、1,2,4-トリアゾール誘導体は、殺菌剤、殺菌剤、除草剤を作成するために使用されます . 害虫や雑草の生物学的プロセスを妨げる能力は、作物の保護とより良い収量の確保に役立ちます.
材料科学
材料科学の分野では、これらの化合物は、望ましい特性を持つ新しい材料を作成する可能性について調査されています . たとえば、ポリマーへの組み込みにより、耐久性または特定の化学的耐性を持つ材料が生じることがあります.
環境科学
最後に、1,2,4-トリアゾール誘導体の環境への応用が研究されています. 環境修復プロセス、例えば汚染物質や重金属の分解における可能性は、環境汚染に対処する上で重要となる可能性があります .
特性
IUPAC Name |
1-[4-methoxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(17)10-4-5-12(18-3)11(6-10)7-19-13-15-14-8-16(13)2/h4-6,8H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNWIAFUHOHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NN=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)
![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)
![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
